

Commercial Suppliers and Technical Guide for (5-Fluoropyridin-2-yl)methanol

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Compound of Interest

Compound Name: (5-Fluoropyridin-2-yl)methanol

Cat. No.: B1326460

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For researchers, scientists, and professionals in drug development, **(5-Fluoropyridin-2-yl)methanol** is a key building block in the synthesis of a variety of pharmaceutical compounds. Its fluorinated pyridine scaffold is of particular interest in medicinal chemistry for its ability to enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties of drug candidates. This technical guide provides a comprehensive overview of commercial suppliers, available technical data, and insights into its synthesis and applications.

Commercial Availability

A range of chemical suppliers offer **(5-Fluoropyridin-2-yl)methanol** and its hydrochloride salt, providing various grades and quantities to meet research and development needs. The following tables summarize the offerings from several prominent suppliers.

(5-Fluoropyridin-2-yl)methanol (CAS: 802325-29-7)

Supplier	Purity	Available Quantities	Additional Notes
Sigma-Aldrich	97%	100 mg, 250 mg, 1 g, 5 g, 10 g, 25 g	Marketed by Ambeed, Inc.[1]
ChemShuttle	95%	5 g, 10 g, 25 g, 100 g	Custom synthesis services also available.[2]
BLD Pharm	-	-	Provides access to NMR, HPLC, LC-MS, and UPLC data.
Sunway Pharm	97%	100 mg, 250 mg, 500 mg, 1 g, 5 g	For scientific research use only.

(5-Fluoropyridin-2-yl)methanol hydrochloride (CAS: 31181-80-3)

Supplier	Purity	Additional Notes
BLD Pharm	-	Provides access to NMR, HPLC, LC-MS, and UPLC data.

Physicochemical Properties

The fundamental properties of **(5-Fluoropyridin-2-yl)methanol** are crucial for its handling, storage, and application in chemical synthesis.

Property	Value	Source
Molecular Formula	C ₆ H ₆ FNO	[2]
Molecular Weight	127.12 g/mol	[2]
Appearance	Liquid	[1]
Storage Temperature	2-8°C, under inert atmosphere	[1]
SMILES	<chem>OCc1nccc(F)c1</chem>	[2]
InChI Key	BKLMFAZXPZQITJ- UHFFFAOYSA-N	[1]

Experimental Protocols

While a specific, detailed synthesis protocol for **(5-Fluoropyridin-2-yl)methanol** is not readily available in a single source, a plausible synthetic route can be constructed based on established methods for the synthesis of its key precursor, 2-amino-5-fluoropyridine, and general organic chemistry principles.

Synthesis of the Precursor: 2-amino-5-fluoropyridine

The synthesis of 2-amino-5-fluoropyridine is a critical first step. One common method starts from 2-aminopyridine and involves a series of reactions including nitration, amino acetylation, reduction of the nitro group, diazotization, and a Schiemann reaction to introduce the fluorine atom.[3][4] This multi-step process is advantageous as it avoids the need for less accessible intermediates and can result in higher yields and purity.[3][4]

A documented experimental procedure for the synthesis of 2-amino-5-fluoropyridine is as follows:

- Materials: 2-aminopyridine, nitric acid, acetic anhydride, reducing agent (e.g., Fe/HCl), sodium nitrite, fluoroboric acid.
- Step 1: Nitration: 2-aminopyridine is nitrated to introduce a nitro group onto the pyridine ring.

- Step 2: Amino Acetylation: The amino group is protected by acetylation with acetic anhydride.
- Step 3: Reduction of Nitro Group: The nitro group is reduced to an amino group.
- Step 4: Diazotization: The newly formed amino group is converted to a diazonium salt using sodium nitrite and a strong acid.
- Step 5: Schiemann Reaction: The diazonium salt is then subjected to a Schiemann reaction with fluoroboric acid to introduce the fluorine atom.
- Step 6: Hydrolysis: The acetyl protecting group is removed to yield 2-amino-5-fluoropyridine.

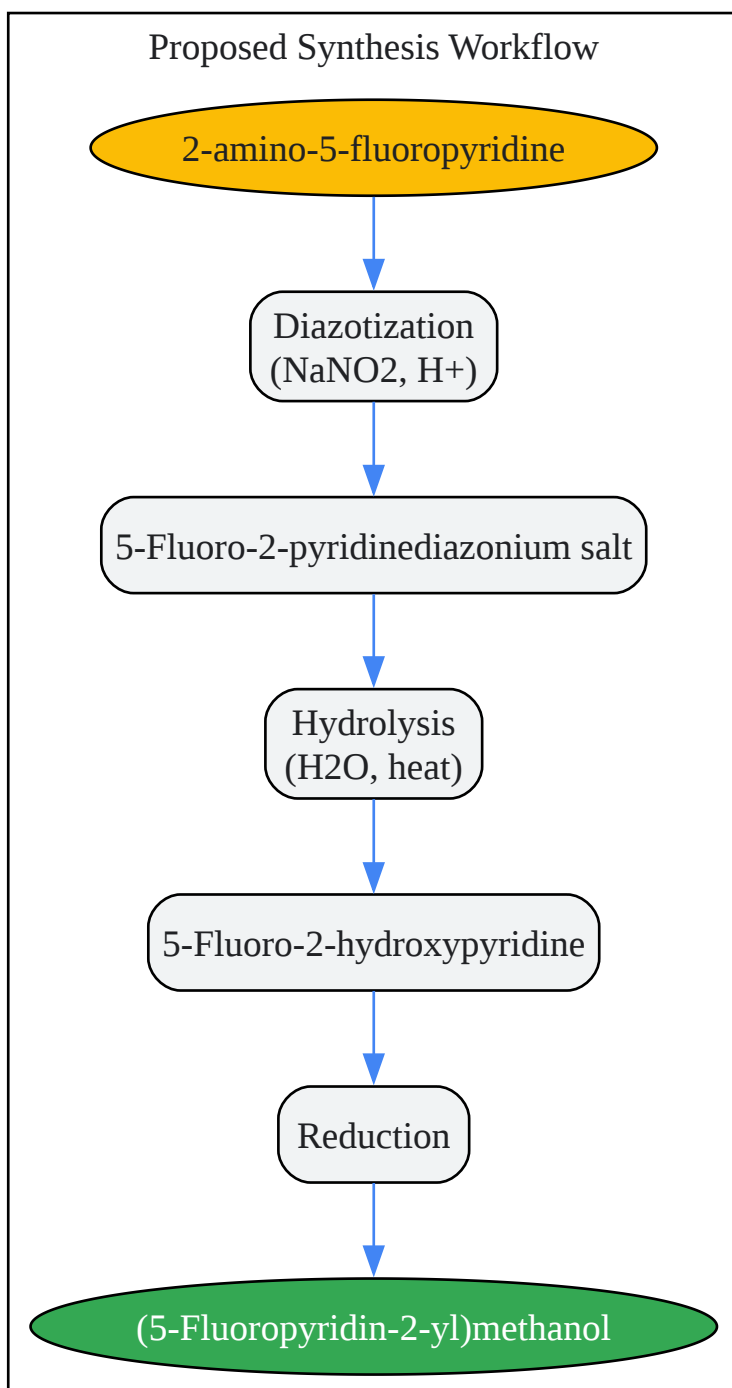
The optimal reaction conditions, including temperature, reaction time, and molar ratios of reactants, are crucial for maximizing the yield at each step.^[4]

Proposed Synthesis of (5-Fluoropyridin-2-yl)methanol from 2-amino-5-fluoropyridine

A logical subsequent step to obtain **(5-Fluoropyridin-2-yl)methanol** would be the conversion of the amino group of 2-amino-5-fluoropyridine to a hydroxymethyl group. This can be conceptually broken down into the following steps:

- Diazotization: The 2-amino-5-fluoropyridine is treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) to form the corresponding diazonium salt.
- Hydrolysis: The diazonium salt is then carefully hydrolyzed, typically by heating in an aqueous solution, to replace the diazonium group with a hydroxyl group, yielding 5-fluoro-2-hydroxypyridine.
- Reduction: The hydroxyl group can then be converted to a hydroxymethyl group through a suitable reduction method.

The following diagram illustrates a potential synthetic workflow.



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Caption: Proposed synthetic pathway from 2-amino-5-fluoropyridine.

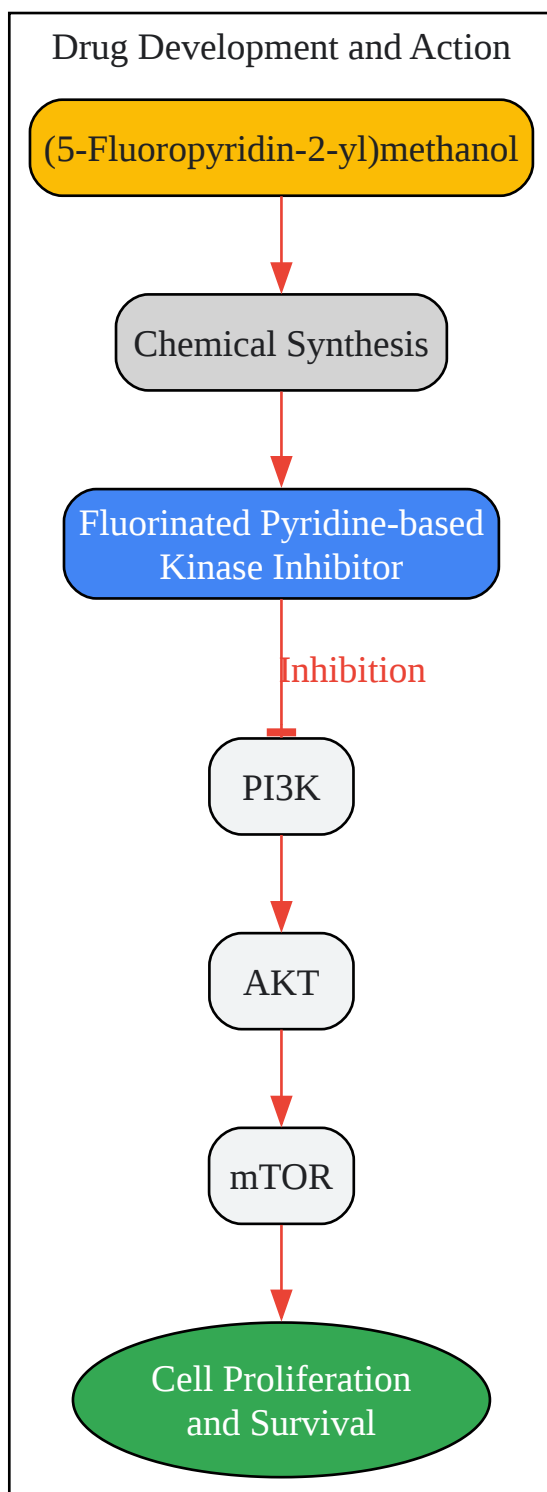
Applications in Drug Discovery

Fluorinated pyridines are a cornerstone in modern medicinal chemistry, primarily due to the beneficial properties conferred by the fluorine atom.^[5] These include enhanced metabolic stability, increased lipophilicity which can improve cell membrane permeability, and altered pKa values which can affect drug-target interactions.^[5]

(5-Fluoropyridin-2-yl)methanol serves as a valuable building block for introducing this fluorinated pyridine moiety into larger, more complex molecules with therapeutic potential. A notable example is the use of its precursor, 2-amino-5-fluoropyridine, in the synthesis of LBM415, a peptide deformylase inhibitor with antibacterial properties.^{[3][4]}

The incorporation of fluorinated pyridines is a common strategy in the development of kinase inhibitors for cancer therapy.^[6] The pyridine ring can act as a hinge-binding motif, while the fluorine atom can modulate the electronic properties of the molecule to fine-tune its binding affinity and selectivity for the target kinase. The PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, is a common target for such inhibitors.^[7]

The following diagram illustrates the role of **(5-Fluoropyridin-2-yl)methanol** as a building block in the synthesis of a hypothetical kinase inhibitor targeting the PI3K/AKT/mTOR pathway.



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Caption: Role as a building block for a kinase inhibitor.

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